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Compound of Interest

2-(4-Bromo-2-methylphenyl)acetic
Compound Name: d
aci

Cat. No.: B2905934

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromo-2-
methylphenyl)acetic acid, a key building block in modern medicinal chemistry and organic
synthesis. We will delve into its chemical and physical properties, spectroscopic
characterization, synthesis methodologies, reactivity, potential applications, and safety
protocols. This document is intended to be a valuable resource for researchers and
professionals engaged in drug discovery and chemical development.

Introduction: The Significance of a Versatile
Scaffold

2-(4-Bromo-2-methylphenyl)acetic acid, with its distinct substitution pattern on the
phenylacetic acid core, represents a versatile scaffold for the synthesis of complex molecular
architectures. The presence of a bromine atom at the para-position and a methyl group at the
ortho-position offers unique steric and electronic properties that can be strategically exploited in
the design of novel therapeutic agents and functional materials. The bromine atom serves as a
convenient handle for a variety of cross-coupling reactions, allowing for the introduction of
diverse functionalities, while the methyl group can influence the conformational preferences
and metabolic stability of derivative compounds.
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This guide will provide a detailed characterization of this important synthetic intermediate,
offering insights into its behavior and utility in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for
its effective use in research and development. Below is a summary of the key properties of 2-
(4-Bromo-2-methylphenyl)acetic acid.
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Property

Value

Source

CAS Number

853796-39-1

[1112][31[4]

Molecular Formula

CoH9BIroO:2

[1]3]

Molecular Weight

229.07 g/mol

[3]

Appearance

White to off-white solid
(predicted)

General knowledge

Melting Point

Not explicitly available.
Estimated to be in the range of
100-130 °C based on related
isomers such as 2-(4-
Bromophenyl)acetic acid (110-
118 °C) and 2-Bromo-4-
methoxyphenylacetic acid
(127-131 °C).

Boiling Point

Not available. Expected to be
high and likely to decompose
upon heating at atmospheric

pressure.

General knowledge

Solubility

Expected to be soluble in
common organic solvents such
as methanol, ethanol, ethyl
acetate, acetone, and
dichloromethane. Sparingly
soluble in nonpolar solvents
like hexane. Solubility in water
is expected to be low but may
increase in basic aqueous

solutions due to salt formation.

General knowledge

IUPAC Name

2-(4-bromo-2-

methylphenyl)acetic acid

[1]

Spectroscopic Characterization
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Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound.
While experimental spectra for 2-(4-Bromo-2-methylphenyl)acetic acid are not readily
available in the public domain, we can predict the key features based on its structure and data
from analogous compounds.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene,
and methyl protons.

e Aromatic Protons (Ar-H): Three signals in the aromatic region (typically & 7.0-7.6 ppm).
o Adoublet for the proton ortho to the bromine atom.
o Adoublet of doublets for the proton between the bromine and the acetic acid group.
o A singlet-like signal for the proton ortho to the methyl group.

o Methylene Protons (-CHz-): A singlet at approximately d 3.6 ppm.

o Methyl Protons (-CHs): A singlet at approximately & 2.3 ppm.

o Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically & 10-
12 ppm), which may be exchangeable with D20.[5]

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.
e Carbonyl Carbon (-C=0): A signal in the range of d 175-185 ppm.[6]

e Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (6 120-140 ppm). The
carbon attached to the bromine atom will be shifted to a higher field compared to the other
aromatic carbons.

e Methylene Carbon (-CHz-): A signal around & 40-45 ppm.

» Methyl Carbon (-CHs): A signal in the aliphatic region, typically around & 15-20 ppm.
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Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.
e O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm™1.

e C=0 Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm~1.

e C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm™1,

o C-Br Stretch: A band in the fingerprint region, typically below 800 cm~1.

e Aromatic C-H Stretch: Signals above 3000 cm~1.

e Aromatic C=C Bending: Signals in the 1450-1600 cm~1 region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

e Molecular lon (M*): A pair of peaks of nearly equal intensity at m/z 228 and 230,
corresponding to the presence of the bromine isotopes ("°Br and &Br).

o Key Fragmentation Patterns:
o Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 183/185.
o Loss of a bromine atom (-Br, 79/81 Da) to give a fragment at m/z 149.
o Further fragmentation of the aromatic ring.[7][8][9]

Synthesis Methodologies

Several synthetic routes can be envisioned for the preparation of 2-(4-Bromo-2-
methylphenyl)acetic acid. Below, we outline a plausible and efficient method starting from a
commercially available precursor.
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Synthesis from 2-Methylphenylacetic Acid via
Electrophilic Aromatic Bromination

This approach involves the direct bromination of 2-methylphenylacetic acid. The methyl group

is an ortho-, para-director. Since the ortho position to the methyl group is sterically hindered by
the acetic acid side chain, and the other ortho position is occupied, the bromine is expected to
add at the para position.

Workflow Diagram:
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Caption: Synthesis of 2-(4-Bromo-2-methylphenyl)acetic acid via bromination.
Experimental Protocol:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel,
and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2-
methylphenylacetic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride or
dichloromethane.

» Catalyst Addition: Add a catalytic amount of iron(lll) bromide (FeBrs) to the solution.

e Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent from the
dropping funnel to the reaction mixture at room temperature. The reaction is exothermic, and
the addition rate should be controlled to maintain a gentle reflux.

» Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) or gas chromatography (GC) until the starting material is consumed.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b2905934?utm_src=pdf-body-img
https://www.benchchem.com/product/b2905934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2905934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Work-up: After the reaction is complete, cool the mixture to room temperature and quench
the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na2S20s3).
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous
sodium sulfate.

 Purification: Remove the solvent under reduced pressure. The crude product can be purified
by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column
chromatography on silica gel.

Causality behind Experimental Choices:

o Catalyst: FeBrs is a Lewis acid that polarizes the Br-Br bond, making the bromine a more
potent electrophile for aromatic substitution.

e Solvent: An inert solvent like CCla or CH2Clz is chosen to dissolve the reactants without
participating in the reaction.

o Work-up: The sodium thiosulfate wash is essential to remove any unreacted bromine, which
can interfere with purification and subsequent reactions.

Reactivity and Potential Applications

2-(4-Bromo-2-methylphenyl)acetic acid is a valuable building block due to the reactivity of its
functional groups.

Reactivity Diagram:
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2-(4-Bromo-2-methylphenyl)acetic acid
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Caption: Key reaction pathways for 2-(4-Bromo-2-methylphenyl)acetic acid.

Reactions at the Carboxylic Acid Group

Esterification: The carboxylic acid can be readily converted to its corresponding esters by
reaction with an alcohol in the presence of an acid catalyst.

Amidation: Amides can be formed by reacting the acid with an amine using a suitable
coupling agent (e.g., DCC, EDC).

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using
strong reducing agents like lithium aluminum hydride (LiAIHa4).

Reactions at the Aryl Bromide

The C-Br bond is a versatile site for the formation of new carbon-carbon and carbon-

heteroatom bonds through palladium-catalyzed cross-coupling reactions.[10]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b2905934?utm_src=pdf-body-img
https://www.benchchem.com/product/b2905934?utm_src=pdf-body
https://www.chemimpex.com/products/26910
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2905934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl
or vinyl groups.

e Heck Coupling: Coupling with alkenes provides a route to substituted styrenes.

e Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst
and a suitable base can be used to introduce amino functionalities.

Applications in Drug Discovery and Medicinal Chemistry

Phenylacetic acid derivatives are prevalent in a wide range of pharmaceuticals, particularly as
non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of 2-(4-
Bromo-2-methylphenyl)acetic acid makes it an attractive starting material for the synthesis of
novel drug candidates. The bromo- and methyl-substituents can be used to fine-tune the
pharmacological properties of the resulting molecules, such as potency, selectivity, and
pharmacokinetic profile. This compound can serve as a key intermediate in the development of
new therapeutics targeting various diseases.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(4-Bromo-2-methylphenyl)acetic acid is not
readily available, the following precautions should be taken based on the data for structurally
similar compounds like other brominated phenylacetic acids.[11][12][13]

Hazard Identification (Predicted):

Acute Toxicity: May be harmful if swallowed.[11]

Skin Corrosion/Irritation: Causes skin irritation.[11][12]

Eye Damage/Irritation: Causes serious eye irritation.[11][12]

Respiratory Irritation: May cause respiratory irritation.[11][12]
Handling Precautions:

e Use in a well-ventilated area, preferably in a chemical fume hood.
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o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

e Avoid breathing dust, fumes, gas, mist, vapors, or spray.

e Wash hands thoroughly after handling.

Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated place.

» Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-(4-Bromo-2-methylphenyl)acetic acid is a valuable and versatile building block in organic
synthesis and medicinal chemistry. Its unique structural features provide a platform for the
development of a wide array of novel compounds. This guide has provided a comprehensive
overview of its properties, characterization, synthesis, and potential applications, aiming to
equip researchers with the necessary knowledge for its effective utilization in their scientific
endeavors. As with any chemical, proper safety precautions must be observed during its
handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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